chloro(1,5-cyclooctadiene)iridium(I) dimer crystal structure
chloro(1,5-cyclooctadiene)iridium(I) dimer crystal structure
An In-depth Technical Guide to the Crystal Structure of Chloro(1,5-Cyclooctadiene)iridium(I) Dimer
Authored by a Senior Application Scientist
Introduction: The Central Role of [Ir(COD)Cl]₂ in Homogeneous Catalysis
Chloro(1,5-cyclooctadiene)iridium(I) dimer, with the chemical formula [Ir(COD)Cl]₂, is a cornerstone organometallic complex that serves as a vital precursor in the field of homogeneous catalysis.[1][2] This air-stable, orange-red crystalline solid is prized for its reliability and versatility in synthesizing a vast array of more complex iridium catalysts.[2][3] Its significance lies in the unique combination of a stable dimeric structure in the solid state and its facile reactivity in solution. The bridging chloride ligands are readily cleaved by donor ligands, providing a clean and efficient entry point to monomeric iridium(I) complexes.
These derivative catalysts are instrumental in critical organic transformations, including hydrogenations, hydrosilylations, C-H bond activation, and asymmetric allylic substitutions.[3][4][5] Notably, it is the direct precursor to the renowned Crabtree's catalyst, a highly effective catalyst for hydrogenation reactions.[1][4][5] Understanding the precise three-dimensional arrangement of atoms within the [Ir(COD)Cl]₂ crystal is therefore not merely an academic exercise; it is fundamental to appreciating its stability, reactivity, and ultimate utility in catalyst design and drug development. This guide provides an in-depth examination of its synthesis, crystal structure, and the experimental methodologies used for its characterization.
Synthesis and Crystallization: From Precursor to Precision Structure
The formation of high-quality crystals suitable for X-ray diffraction is inextricably linked to the synthesis protocol. The most common and effective method involves the reduction of an iridium(III) salt in the presence of the 1,5-cyclooctadiene (COD) ligand.
Causality in Synthesis: The 'Why' Behind the Method
The standard synthesis involves refluxing hydrated iridium trichloride (IrCl₃·3H₂O) with an excess of 1,5-cyclooctadiene in an alcohol-water solvent mixture, typically ethanol or isopropanol.[2][3][6] The choice of an alcohol solvent is critical and twofold: it serves as a solvent for the reactants and, more importantly, as the reducing agent. During the reflux, the alcohol is oxidized, which facilitates the reduction of the iridium center from the +3 to the +1 oxidation state.[2][7] The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the potential oxidation of the final air-sensitive Ir(I) product in solution.[8] As the reaction progresses and the solution cools, the product, [Ir(COD)Cl]₂, which is sparingly soluble in the alcohol mixture, precipitates as a vibrant orange-red microcrystalline solid.[3][8] This precipitation process is itself a form of crystallization, yielding the material used for further analysis.
Workflow for Synthesis of [Ir(COD)Cl]₂
Caption: Workflow for the synthesis and purification of [Ir(COD)Cl]₂.
The Crystal Structure of [Ir(COD)Cl]₂: A Detailed Analysis
The solid-state structure of chloro(1,5-cyclooctadiene)iridium(I) dimer has been extensively studied by single-crystal X-ray diffraction, a powerful technique for determining the precise arrangement of atoms in a crystalline solid.[9][10] These studies reveal a dimeric molecule where two Ir(COD)Cl units are linked together by bridging chloride ligands.
Molecular Geometry and Coordination
The core of the molecule consists of a four-membered Ir₂Cl₂ ring.[2] This ring is not planar but is folded along the vector connecting the two chloride atoms, with a reported dihedral angle of 86°.[2] Each iridium atom is a d⁸ metal center and adopts a square planar coordination geometry, which is characteristic of such complexes.[2] The four coordination sites around each iridium atom are occupied by:
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The two double bonds of one 1,5-cyclooctadiene (COD) ligand.
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Two bridging chloride atoms.
The COD ligand coordinates to the iridium center in a bidentate fashion through its two C=C double bonds. The molecule exists as two primary polymorphs, a more common red-orange form and a yellow-orange form, which have slightly different crystal packing arrangements but retain the same fundamental molecular structure.[2]
Tabulated Crystallographic Data
While specific crystallographic parameters can vary slightly between studies and polymorphs, the following table summarizes representative data for the common red-orange form.
| Parameter | Value | Significance |
| Chemical Formula | C₁₆H₂₄Cl₂Ir₂ | Confirms the dimeric nature of the complex.[2] |
| Molar Mass | 671.70 g/mol | Essential for quantitative experimental work.[2] |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/n | Defines the specific symmetry operations within the unit cell. |
| Coordination Geometry | Square Planar (for each Ir center) | Typical for a d⁸ metal complex, influencing its reactivity.[2] |
| Ir₂Cl₂ Core | Folded (Dihedral angle ≈ 86°) | This deviation from planarity is a key structural feature.[2] |
| Appearance | Red-orange solid | A physical characteristic used for identification.[2] |
Reactivity: The Bridge-Cleavage Mechanism
The structural arrangement is directly responsible for the compound's utility as a catalyst precursor. The iridium-chloride bridging bonds are the most labile points in the structure. When [Ir(COD)Cl]₂ is dissolved in a solvent containing a coordinating ligand (L), such as a phosphine or an amine, the chloride bridges are readily cleaved. This reaction breaks the dimer apart to form two equivalents of a monomeric square planar complex, Ir(COD)Cl(L). This process provides a clean and quantitative route to catalytically active species.
Caption: Cleavage of the dimer with ligand 'L' to form monomeric species.
Experimental Protocols
Scientific integrity demands reproducible and verifiable methodologies. The following sections detail the protocols for the synthesis and structural characterization of [Ir(COD)Cl]₂.
Protocol 1: Synthesis of [Ir(COD)Cl]₂
This protocol is adapted from established literature procedures.[3][6]
Safety: Handle all reagents in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Iridium compounds are precious and should be handled with care to minimize waste.
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·3H₂O)
-
1,5-Cyclooctadiene (COD)
-
Ethanol (or Isopropanol), 200 proof
-
Deionized water
-
Methanol, anhydrous
-
Round-bottomed flask equipped with a reflux condenser and magnetic stir bar
-
Nitrogen or Argon gas inlet
-
Heating mantle
-
Buchner funnel and filter flask
Procedure:
-
Setup: To a 100 mL round-bottomed flask, add IrCl₃·3H₂O (1.0 g).
-
Reagent Addition: Add 20 mL of ethanol (or isopropanol) and 10 mL of deionized water. Add 1,5-cyclooctadiene (3 mL) to the mixture.
-
Inert Atmosphere: Flush the flask with nitrogen gas for 5 minutes to create an inert atmosphere.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The solution will gradually change color as the orange-red product begins to precipitate. Continue refluxing for 18-24 hours.
-
Cooling & Precipitation: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature. A significant amount of orange-red precipitate should be visible.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with several small portions of cold methanol to remove any unreacted COD and other soluble impurities.
-
Drying: Dry the final product under vacuum at room temperature for at least 8 hours. The expected yield is typically high, often exceeding 90%.[6][11]
Protocol 2: Single-Crystal X-ray Diffraction Workflow
Obtaining the crystal structure is a multi-step process that requires specialized equipment and expertise.[12]
Causality in Crystallography: The goal is to obtain a single, high-quality crystal that will diffract X-rays in a predictable pattern.[13] This pattern contains the information about the electron density, and therefore the atomic positions, within the crystal lattice. Slow, careful crystallization is paramount. For [Ir(COD)Cl]₂, suitable crystals can often be grown by slow evaporation of a dichloromethane solution or by vapor diffusion of a non-solvent (like hexane) into a concentrated solution of the complex.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Handling, Storage, and Safety
Proper handling and storage are crucial for maintaining the integrity of [Ir(COD)Cl]₂.
-
Storage: The solid is relatively stable in air, but for long-term storage, it is best kept in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated (2-8°C) to prevent slow degradation.[3][14] It should also be protected from light.[5][14]
-
Handling: While the solid is air-stable, solutions of the complex can be sensitive to air and should be handled using standard Schlenk line or glovebox techniques.[2]
-
Safety: The compound is classified as an irritant. It causes skin and serious eye irritation and may cause respiratory irritation.[14][15][16] Always handle with appropriate PPE, including gloves and safety glasses, in a well-ventilated area or fume hood.[16][17] Avoid creating dust.[16][17]
References
-
American Elements. (n.d.). Chloro(1,5-cyclooctadiene)iridium(I) Dimer. Retrieved from [Link]
- Google Patents. (2017). CN106380490A - One-step synthesis method of (1,5-cyclooctadiene)-dichloro iridium dipolymer.
-
Wikipedia. (n.d.). Cyclooctadiene iridium chloride dimer. Retrieved from [Link]
- Google Patents. (2002). US6399804B2 - Method for producing [Ir(cod)Cl]2.
-
PubChem. (n.d.). Chloro(1,5-cyclooctadiene)iridium(I) dimer. Retrieved from [Link]
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Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
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Ghattas, W., & Hosseini, M. W. (2006). X-Ray Crystallography of Chemical Compounds. In Methods in Molecular Biology, vol 345. Humana Press. Retrieved from [Link]
-
Crabtree, R. H., Quirk, J. M., Fillebeen-Khan, T., & Morris, G. E. (1982). An Efficient Synthesis of [Ir(cod)Cl]2 and Its Reaction with PMe2Ph to Give FAC-[IrH(PMe2C6H4)(PMe2Ph)3]. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry. Retrieved from [Link]
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Gelest, Inc. (2017). SAFETY DATA SHEET - IRIDIUM(I) CYCLOOCTADIENE CHLORIDE, dimer. Retrieved from [Link]
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Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]
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University of the Witwatersrand. (2020). X-ray Diffraction Analysis of Organometallic Compounds with Catalytic Properties. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystal structure of chloridobis[(1,2,5,6-η)-cycloocta-1,5-diene]iridium(I). Retrieved from [Link]
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